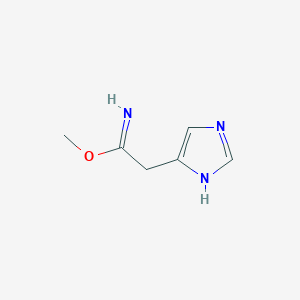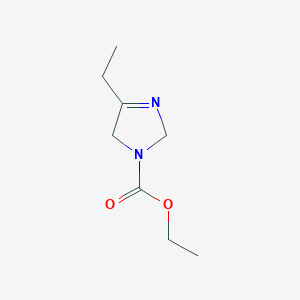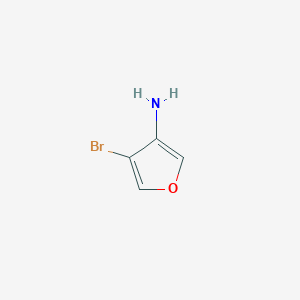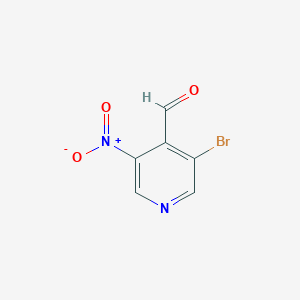![molecular formula C30H56O8Sr B12826799 strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12826799.png)
strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct is an organometallic compound. It is characterized by its white solid appearance and high solubility in organic solvents such as diethyl ether and methanol
Méthodes De Préparation
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct typically involves the reaction of strontium with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of triglyme (triethylene glycol dimethyl ether). The reaction is carried out under controlled conditions to ensure the formation of the desired adduct . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of strontium metal and other products.
Substitution: The compound can participate in substitution reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of strontium-containing compounds and materials. It is also employed in the study of coordination chemistry and organometallic chemistry.
Biology: The compound is investigated for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials, including ceramics and electronic components, due to its unique properties.
Mécanisme D'action
The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct involves its interaction with molecular targets through coordination bonds. The strontium ion in the compound can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct can be compared with other similar compounds, such as:
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): This compound has similar ligands but a different central metal ion (copper instead of strontium).
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another similar compound with nickel as the central metal ion.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound contains zirconium and has four 2,2,6,6-tetramethyl-3,5-heptanedionato ligands.
The uniqueness of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium triglyme adduct lies in its specific combination of strontium and triglyme, which imparts distinct properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C30H56O8Sr |
|---|---|
Poids moléculaire |
632.4 g/mol |
Nom IUPAC |
strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C11H20O2.C8H18O4.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;1-9-3-5-11-7-8-12-6-4-10-2;/h2*7,12H,1-6H3;3-8H2,1-2H3;/q;;;+2/p-2/b2*8-7-;; |
Clé InChI |
FJUIMBKYDDNQQB-ZJCTYWPYSA-L |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.COCCOCCOCCOC.[Sr+2] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].COCCOCCOCCOC.[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12826724.png)
![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)


![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)



![7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12826782.png)




